molecular formula C20H11ClO6 B2955508 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate CAS No. 869079-57-2

6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate

Cat. No.: B2955508
CAS No.: 869079-57-2
M. Wt: 382.75
InChI Key: FIDIPABIRIWSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate is a complex organic compound characterized by its unique bichromene structure

Scientific Research Applications

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

Preparation Methods

The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate chromene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity, as well as optimization of reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the chromene structure, using reagents like halogens or nitric acid.

Comparison with Similar Compounds

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate can be compared with other bichromene derivatives, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClO6/c1-10(22)25-13-3-4-14-15(9-19(23)26-18(14)8-13)16-7-11-6-12(21)2-5-17(11)27-20(16)24/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDIPABIRIWSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.